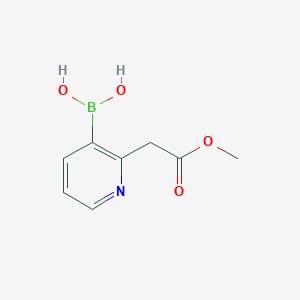
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide typically involves the bromination of 2-methylphenol followed by the introduction of an aminomethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) at elevated temperatures. The resulting 4-bromo-2-methylphenol is then subjected to a Mannich reaction with formaldehyde and ammonia to introduce the aminomethyl group, forming 5-(Aminomethyl)-4-bromo-2-methylphenol. Finally, the compound is converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
相似化合物的比较
Similar Compounds
Muscimol: 5-(Aminomethyl)-1,2-oxazol-3(2H)-one, a potent agonist for GABA_A receptors.
Hydroxyamphetamine: An indirect acting sympathomimetic agent.
Uniqueness
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide is unique due to the presence of both an aminomethyl group and a bromine atom on the phenol ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H11Br2NO |
|---|---|
分子量 |
296.99 g/mol |
IUPAC 名称 |
5-(aminomethyl)-4-bromo-2-methylphenol;hydrobromide |
InChI |
InChI=1S/C8H10BrNO.BrH/c1-5-2-7(9)6(4-10)3-8(5)11;/h2-3,11H,4,10H2,1H3;1H |
InChI 键 |
GHAVFEXFDMEBPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)CN)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B13457308.png)

![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
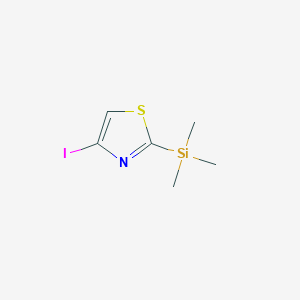
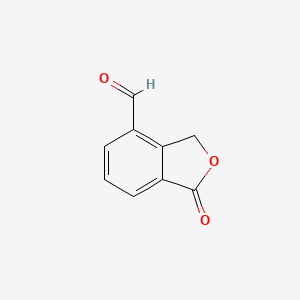
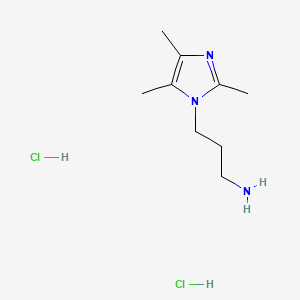
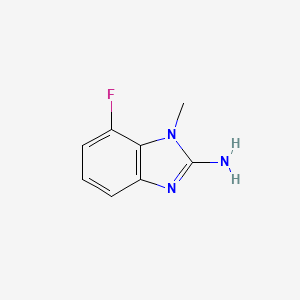

![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
